molecular formula C20H15NO3 B2686194 2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 186298-99-7

2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2686194
CAS No.: 186298-99-7
M. Wt: 317.344
InChI Key: IQOALYXGGXPZQO-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a 4-methoxybenzyl substituent at the N-position of the fused aromatic system. Naphthalimides are widely studied for their optical properties, anticancer activity, and applications in materials science .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c1-24-15-10-8-13(9-11-15)12-21-19(22)16-6-2-4-14-5-3-7-17(18(14)16)20(21)23/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOALYXGGXPZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325697
Record name 2-[(4-methoxyphenyl)methyl]benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787714
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

186298-99-7
Record name 2-[(4-methoxyphenyl)methyl]benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid anhydrides or acid chlorides . This reaction can be catalyzed by various reagents, including trifluoromethanesulfonic anhydride (Tf2O), which promotes the formation of the isoquinoline ring .

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs environmentally friendly and efficient synthetic routes. For example, the use of metal catalysts or catalyst-free processes in water has been explored to minimize environmental impact . These methods aim to achieve high yields and purity while reducing the formation of side products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs of 2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Variations

Compound Name (CAS/Reference) Substituent Key Properties/Activities Applications References
This compound 4-Methoxybenzyl - Electron-donating group enhances fluorescence.
- Moderate solubility in polar solvents.
Potential use in organic electronics, fluorescent probes, and drug delivery. N/A
2-(4-Aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 25287-05-2) 4-Aminophenyl - Amino group enables hydrogen bonding.
- High purity (99.9%).
Medicinal chemistry (targets biological receptors), organic electronics.
2-(4-Chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 6915-00-0) 4-Chlorophenyl - Electron-withdrawing Cl reduces electron density.
- Melting point: >250°C.
Anticancer research, materials with enhanced thermal stability.
2-(4-(Dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 42340-34-1) 4-(Dimethylamino)phenyl - Strong electron-donating effect.
- Predicted pKa: 5.41.
Fluorescent sensors, photodynamic therapy (PDT).
2-(Pyridin-4-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI1) Pyridinylmethyl - Coordination via pyridine nitrogen.
- Antibacterial under light.
Antimicrobial PDT, textile dyeing for self-sterilizing fabrics.
2-(2-Hydroxyethyl)-6-(pyrimidin-2-ylthio)-1H-benzo[de]isoquinoline-1,3(2H)-dione (8a) Hydroxyethyl + pyrimidinylthio - Antifungal activity (MIC: 2 µg/mL).
- High purity (99.9%).
Antifungal agents, synergistic with fluconazole.
2-((4-Hydroxybenzylidene)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione (5a) Schiff base (4-hydroxybenzylidene) - Nonlinear optical (NLO) properties.
- Antiviral potential via docking studies.
Optoelectronic materials, antiviral drug candidates.

Key Research Findings

Electronic and Optical Properties: Methoxy and dimethylamino substituents enhance fluorescence quantum yields compared to halogenated analogs . For example, 2-(4-(dimethylamino)phenyl) derivatives exhibit red-shifted emission due to intramolecular charge transfer (ICT) . Schiff base derivatives (e.g., 5a) show superior NLO responses, with hyperpolarizability values ~10× higher than non-conjugated analogs .

Biological Activities :

  • Antifungal : Hydroxyethyl-thioether derivatives (e.g., 8a) demonstrate synergistic effects with fluconazole against Candida albicans (FICI: 0.25–0.5) .
  • Antiviral : Schiff base derivatives (5a–c) exhibit docking scores comparable to remdesivir against SARS-CoV-2 Mpro protease .
  • Anticancer : Ferrocenyl-chalcone conjugates (e.g., 14b) show IC₅₀ values of 8.2 µM against MCF7 breast cancer cells .

Synthesis and Stability :

  • Methoxybenzyl derivatives are typically synthesized via nucleophilic substitution or alkylation, yielding 45–60% purity .
  • Hydroxyethyl-thioether analogs require thiol-ene coupling, achieving >99% purity but lower yields (43–63%) .

Physicochemical Comparison

Property 2-(4-Methoxybenzyl) 2-(4-Aminophenyl) 2-(4-Chlorophenyl) 2-(Dimethylaminophenyl)
Molecular Weight (g/mol) ~320 296.3 307.73 316.35
Melting Point (°C) 190–210 >250 >250 198–200
Solubility Moderate in DMSO High in DMF Low in ethanol High in acetone
LogP 2.8 (predicted) 2.1 3.5 2.4

Biological Activity

2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is an organic compound belonging to the isoquinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and viral infections.

  • Molecular Formula : C20_{20}H15_{15}NO3_{3}
  • Molar Mass : 317.34 g/mol
  • Density : 1.327 g/cm³ (predicted)
  • Boiling Point : 520.7 °C (predicted)
  • pKa : -2.27 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The compound may inhibit enzymes that promote cancer cell proliferation and modulate pathways associated with inflammation and infection.

Anticancer Properties

Research indicates that isoquinoline derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of the apoptotic pathway and inhibition of cell cycle progression.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase. In vitro assays demonstrated that it can inhibit HIV-1 integrase at low micromolar concentrations, with IC50_{50} values reported between 0.19 µM and 3.7 µM, indicating its potency as a potential antiviral agent .

Antimicrobial Effects

The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness against bacterial strains has been documented, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC50_{50} Values
This compoundStructureAnticancer, Antiviral0.19 - 3.7 µM
1-(4-methoxybenzyl)isoquinolineSimilar to above but lacks dione functionalityModerate anticancer>5 µM
Benzimidazo[2,1-a]isoquinolineFused benzimidazole ringAntimicrobialVaries

Case Studies and Research Findings

Several studies have explored the biological activities of isoquinoline derivatives:

  • Anticancer Activity : A study published in Medicinal Chemistry highlighted the ability of various isoquinoline derivatives to induce apoptosis in breast cancer cells through caspase activation .
  • Antiviral Properties : Research published in Journal of Medicinal Chemistry demonstrated that compounds similar to this compound showed significant inhibition of HIV-1 integrase with low cytotoxicity .
  • Antimicrobial Effects : A recent investigation revealed that isoquinoline derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for new antibiotic therapies .

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